Cas no 1555312-29-2 (2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol)
2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol
- 1555312-29-2
- AKOS021449686
- EN300-1912491
- 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol
-
- MDL: MFCD25993901
- Inchi: 1S/C7H7BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4,7,11H,3H2
- InChI Key: LHUDSPRENLHXDE-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=CN=1)F)O
Computed Properties
- Exact Mass: 218.96950g/mol
- Monoisotopic Mass: 218.96950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 33.1Ų
2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912491-0.05g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 0.05g |
$647.0 | 2023-08-31 | ||
| Enamine | EN300-1912491-0.1g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 0.1g |
$678.0 | 2023-08-31 | ||
| Enamine | EN300-1912491-0.25g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 0.25g |
$708.0 | 2023-08-31 | ||
| Enamine | EN300-1912491-0.5g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 0.5g |
$739.0 | 2023-08-31 | ||
| Enamine | EN300-1912491-1.0g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1912491-2.5g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 2.5g |
$1509.0 | 2023-08-31 | ||
| Enamine | EN300-1912491-5.0g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1912491-10.0g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1912491-1g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 1g |
$770.0 | 2023-08-31 | ||
| Enamine | EN300-1912491-5g |
2-bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1555312-29-2 | 5g |
$2235.0 | 2023-08-31 |
2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol
Comprehensive Overview of 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol (CAS No. 1555312-29-2)
2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol (CAS No. 1555312-29-2) is a halogenated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its bromo and fluoro substituents, serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a pyridine ring and a hydroxyethyl side chain, enables diverse reactivity, making it valuable for constructing complex molecules. Researchers frequently explore its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.
The growing interest in fluorinated compounds and halogenated intermediates has positioned 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol as a subject of study in modern synthetic chemistry. Its 5-fluoropyridine moiety is particularly noteworthy, as fluorination often enhances metabolic stability and bioavailability in drug candidates. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a key strategy for optimizing pharmacokinetic properties. Additionally, the compound’s bromoethyl group offers a handle for further functionalization, enabling the synthesis of more complex architectures.
From an industrial perspective, CAS No. 1555312-29-2 is often discussed in the context of high-value chemical intermediates. Its synthesis typically involves multi-step processes, including halogenation and reduction, which are topics of interest for chemists seeking efficient and scalable routes. Recent advancements in green chemistry have also spurred investigations into eco-friendly methods for producing such intermediates, addressing concerns about sustainability and waste reduction. These developments resonate with the broader scientific community’s focus on environmentally benign synthesis.
In the realm of pharmaceutical research, 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol has been explored for its potential in designing small-molecule therapeutics. Its structural features are conducive to interactions with biological targets, particularly those involving heterocyclic recognition. This has led to its inclusion in libraries of building blocks for fragment-based drug discovery. Moreover, the compound’s relevance extends to agrochemical innovation, where halogenated pyridines are employed in developing crop protection agents with improved efficacy and selectivity.
The analytical characterization of 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol relies on techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards, a critical factor for its use in regulated industries. Researchers also emphasize the importance of structural elucidation to confirm the placement of substituents on the pyridine ring, as even minor positional isomers can exhibit vastly different properties.
As the demand for tailor-made intermediates grows, CAS No. 1555312-29-2 exemplifies the intersection of synthetic utility and molecular design. Its applications span material science, where halogenated compounds contribute to advanced polymers, and catalysis, where they serve as ligands or precursors. The compound’s adaptability underscores its value in addressing contemporary challenges in chemical research, from precision synthesis to functional material development.
In summary, 2-Bromo-1-(5-fluoropyridin-2-yl)ethan-1-ol represents a compelling case study in the utility of halogenated heterocycles. Its synthesis, properties, and applications reflect broader trends in molecular innovation and sustainable chemistry. For researchers and industry professionals, this compound offers a gateway to exploring new frontiers in drug design, agrochemical development, and beyond, making it a noteworthy subject in the evolving landscape of chemical sciences.
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